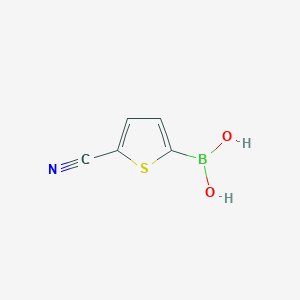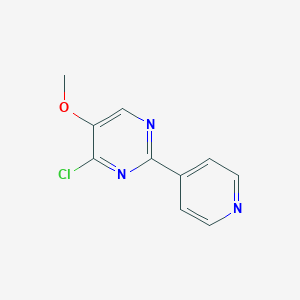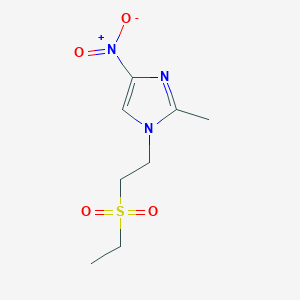
2-Chloro-3-methylpyridine-5-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-methylpyridine-5-boronic acid is a laboratory chemical . It is also known as (2-Chloro-5-methylpyridin-3-yl)boronic acid . It is used as an organic chemical synthesis intermediate .
Molecular Structure Analysis
The molecular formula of 2-Chloro-3-methylpyridine-5-boronic acid is C6H7BClNO2 . Its molecular weight is 171.39 g/mol . The structure includes a pyridine ring with chlorine, methyl, and boronic acid substituents .Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloro-3-methylpyridine-5-boronic acid are not detailed in the search results, boronic acids are generally used in Suzuki-Miyaura coupling reactions .Physical And Chemical Properties Analysis
2-Chloro-3-methylpyridine-5-boronic acid is a solid at 20°C . Its density is 1.3±0.1 g/cm3 . It has a boiling point of 373.1±52.0 °C at 760 mmHg . The melting point is 180…183 °C .Wissenschaftliche Forschungsanwendungen
Application in Positron Emission Tomography (PET) Radioligand Synthesis
- Summary of Application : The compound is used in the preparation of a PET radioligand, [11C]MK-1064, which is applicable in orexin-2 receptor imaging .
- Results or Outcomes : The outcome is the successful preparation of the PET radioligand, which can be used for imaging the orexin-2 receptor .
Application in the Synthesis of Arylmethylpyrrolidinylmethanols
- Summary of Application : The compound is used in the synthesis of arylmethylpyrrolidinylmethanols and amine derivatives .
- Methods of Application : The compound is reacted with MIDA followed by a Suzuki reaction with halides or amination with amines .
- Results or Outcomes : The outcome is the successful synthesis of arylmethylpyrrolidinylmethanols and amine derivatives .
Application in the Preparation of Et Canthinone-3-carboxylates
- Summary of Application : The compound is used in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate .
- Methods of Application : The specific methods of application are not provided in the source, but typically involve a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .
- Results or Outcomes : The outcome is the successful preparation of Et canthinone-3-carboxylates .
Application in the Preparation of Pyridyl-cycloalkyl Derived Microsomal Prostaglandin E Synthase-1 Inhibitors
- Summary of Application : The compound is used in the preparation of pyridyl-cycloalkyl derived microsomal prostaglandin E synthase-1 inhibitors .
- Results or Outcomes : The outcome is the successful preparation of pyridyl-cycloalkyl derived microsomal prostaglandin E synthase-1 inhibitors .
Application in the Preparation of Positron Emission Tomography (PET) Radioligand
- Summary of Application : The compound is used in the preparation of a PET radioligand .
- Results or Outcomes : The outcome is the successful preparation of the PET radioligand .
Application in the Synthesis of Et Canthinone-3-carboxylates
- Summary of Application : The compound is used in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate .
- Methods of Application : The compound is reacted via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .
- Results or Outcomes : The outcome is the successful synthesis of Et canthinone-3-carboxylates .
Safety And Hazards
2-Chloro-3-methylpyridine-5-boronic acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures include wearing protective gloves, clothing, and eye/face protection. If inhaled or in contact with skin or eyes, it is advised to remove the victim to fresh air, wash with plenty of soap and water, and seek medical attention if symptoms persist .
Eigenschaften
IUPAC Name |
(6-chloro-5-methylpyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO2/c1-4-2-5(7(10)11)3-9-6(4)8/h2-3,10-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOOKOBRTKSRLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)Cl)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590375 |
Source


|
| Record name | (6-Chloro-5-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-methylpyridine-5-boronic acid | |
CAS RN |
1003043-40-0 |
Source


|
| Record name | (6-Chloro-5-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-3-methylpyridine-5-boronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














